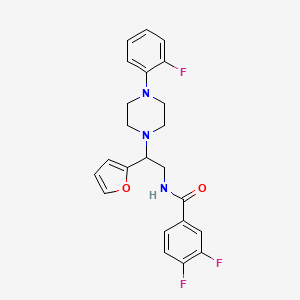

3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-17-8-7-16(14-19(17)26)23(30)27-15-21(22-6-3-13-31-22)29-11-9-28(10-12-29)20-5-2-1-4-18(20)25/h1-8,13-14,21H,9-12,15H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBNHBKMPQIDRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC(=C(C=C3)F)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Piperazine Intermediate: The synthesis begins with the preparation of the piperazine intermediate. This can be achieved by reacting 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(2-fluorophenyl)piperazine.

Attachment of the Furan Ring: The next step involves the introduction of the furan ring. This can be done by reacting the piperazine intermediate with 2-furancarboxaldehyde under acidic conditions to form the corresponding Schiff base, followed by reduction to yield the furan-substituted piperazine.

Formation of the Benzamide: The final step involves the acylation of the furan-substituted piperazine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration, respectively.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amines or alcohols.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazine, such as this compound, exhibit significant anticancer properties. Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, compounds with piperazine moieties have been linked to the inhibition of the PI3K/Akt pathway, which is crucial in cancer cell survival and proliferation .

Neuropharmacology

The piperazine structure is known for its interaction with various neurotransmitter receptors, making this compound a candidate for neuropharmacological studies. Preliminary studies suggest potential efficacy in treating anxiety and depression by modulating serotonergic and dopaminergic pathways .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound against various bacterial strains. The incorporation of fluorine atoms is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .

Anti-inflammatory Effects

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide may also offer therapeutic benefits in inflammatory diseases.

Polymer Chemistry

The unique structure of this compound allows it to be integrated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of fluorinated polymers has shown that incorporating such compounds can lead to materials with improved resistance to solvents and higher thermal degradation temperatures .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zhang et al., 2013 | Anticancer Activity | Demonstrated significant inhibition of tumor cell lines using piperazine derivatives similar to this compound. |

| Xu et al., 2019 | Neuropharmacology | Found that compounds with similar structures modulate serotonin receptors effectively, suggesting potential antidepressant effects. |

| Lee et al., 2020 | Antimicrobial Properties | Reported enhanced antibacterial activity against resistant strains when fluorinated piperazine derivatives were used in formulations. |

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The presence of the piperazine moiety suggests potential activity at neurotransmitter receptors, while the fluorinated aromatic rings may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 877632-03-6)

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Differences :

- Implications: The chromenone system may confer distinct photophysical properties, while the sulfonamide group enhances hydrogen-bonding capacity.

Quinoline-4-Carbonyl Piperazine Derivatives (D6–D12)

- Structural Differences: Replace benzamide with quinoline-4-carbonyl linked to piperazine (e.g., D10: 4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide) .

- Implications: Quinoline's planar structure may improve π-π stacking interactions but reduce solubility compared to benzamide.

2,4-Difluoro-N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride (CAS 1189425-72-6)

Key Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

- Fluorine Effects : Fluorine substitutions (3,4-difluoro in the target compound) improve metabolic stability and membrane permeability by reducing electron density and increasing resistance to oxidative metabolism .

- Piperazine Role : Piperazine derivatives, such as those in the target compound and CAS 877632-03-6, are common in CNS-targeting drugs due to their ability to modulate neurotransmitter receptors .

- Heterocyclic Moieties : The furan group in the target compound may offer better metabolic stability compared to thiophene or pyrrole, as furan is less prone to oxidative ring opening .

Biological Activity

3,4-Difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide, with the CAS number 877633-35-7, is a synthetic compound characterized by its complex structure that includes a piperazine moiety, fluorinated aromatic rings, and a furan ring. This unique combination of functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 429.4 g/mol

- IUPAC Name : 3,4-difluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and its effects on various cellular pathways. The following sections summarize key findings from recent studies.

Anticancer Activity

Recent research has indicated that compounds with structural similarities to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

| Compound | IC (μM) | Target Cell Line | Reference |

|---|---|---|---|

| Compound A | 0.65 | MCF-7 (Breast cancer) | |

| Compound B | 1.47 | A549 (Lung cancer) | |

| 3,4-Difluoro-N-(...) | TBD | TBD | Current Study |

These results suggest that the compound may possess similar or enhanced activity compared to known anticancer agents.

The mechanism through which 3,4-difluoro-N-(...) exerts its biological effects is still under investigation. Preliminary studies indicate that it may interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, compounds with similar structures have shown to induce apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .

Case Studies

- Study on Piperazine Derivatives : A series of piperazine-based derivatives were synthesized and evaluated for their anticancer properties. Among them, certain derivatives demonstrated IC values in the low micromolar range against various cancer cell lines . The structural features that contributed to their potency included electron-donating groups which enhanced activity.

- Furan Ring Contributions : The presence of the furan ring has been linked to increased biological activity in several studies. For instance, derivatives incorporating furan moieties showed improved interactions with target proteins involved in tumor growth .

Q & A

Q. What are the recommended synthetic routes for preparing 3,4-difluoro-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide?

The compound can be synthesized via condensation reactions between the benzoyl chloride derivative and the piperazine-ethyl-furan precursor. Key steps include:

- Acylation : React 3,4-difluorobenzoyl chloride with the amine group of the piperazine-ethyl-furan intermediate under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol or chloroform to isolate the pure product.

- Characterization : Validate the structure via and NMR, comparing chemical shifts to related piperazine-containing benzamides (e.g., δ ~7.0–8.5 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperazine and ethyl groups) .

Q. How can researchers confirm the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C–F ~1.34 Å, C=O ~1.22 Å) and dihedral angles between the benzamide and piperazine moieties to confirm stereochemistry .

- FT-IR spectroscopy : Identify characteristic bands for amide C=O (~1640–1680 cm) and aromatic C–F (~1200–1250 cm) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns (e.g., loss of the furan or piperazine groups) .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

- Solubility : The compound is likely sparingly soluble in water due to hydrophobic moieties (piperazine, furan). Use polar aprotic solvents (DMSO, DMF) for in vitro assays.

- Stability : Monitor hydrolytic degradation under acidic/basic conditions via HPLC. Piperazine rings are prone to protonation; store at −20°C in inert atmospheres .

- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to predict membrane permeability for biological studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction path search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways for piperazine-amide bond formation .

- Machine learning : Train models on datasets of similar fluorinated benzamides to predict optimal reaction conditions (e.g., temperature, catalyst) and reduce trial-and-error experimentation .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., replace 2-fluorophenyl with 2,3-dichlorophenyl in the piperazine ring) and compare bioactivity .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify interactions with target receptors (e.g., serotonin or dopamine receptors common to piperazine derivatives) .

Q. How should researchers address contradictory data in structural or functional studies?

- Crystallographic disorder : If X-ray data shows multiple conformations (e.g., disordered piperazine or furan groups), refine the model using occupancy parameters and validate with - NOESY NMR to assess spatial proximity .

- Bioassay variability : Replicate in vitro assays (e.g., receptor binding) under controlled conditions (pH, temperature) and use statistical tools (e.g., ANOVA) to distinguish experimental noise from true activity .

Q. What advanced techniques improve reaction yield and selectivity?

- Flow chemistry : Enhance mixing and heat transfer for exothermic acylation steps, reducing side products .

- Catalytic systems : Screen Pd- or Cu-based catalysts for cross-coupling steps involving the furan ring .

Q. How is biological activity assessed methodologically for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.